![molecular formula C9H21NO B15273762 1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
1-[(2-Methylpentan-3-yl)amino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methylpentan-3-yl)amino]propan-2-ol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and alcohol, characterized by the presence of both amino and hydroxyl functional groups. This compound is used primarily in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpentan-3-yl)amino]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpentan-3-amine with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-[(2-Methylpentan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated compounds.
科学研究应用
1-[(2-Methylpentan-3-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-[(2-Methylpentan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Amino-2-methylpropan-2-ol: A similar compound with a slightly different structure, used in biochemical research.
N-(2-methylpentan-2-yl)pyridin-3-amine: Another related compound used in organic synthesis and medicinal chemistry.
Uniqueness
1-[(2-Methylpentan-3-yl)amino]propan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and research contexts, making it a valuable compound in various scientific fields.
属性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC 名称 |
1-(2-methylpentan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(7(2)3)10-6-8(4)11/h7-11H,5-6H2,1-4H3 |
InChI 键 |
IIMQHAZFDKSGIG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C)C)NCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



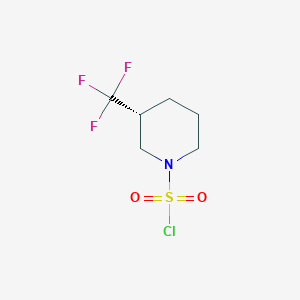

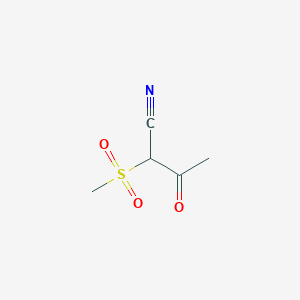
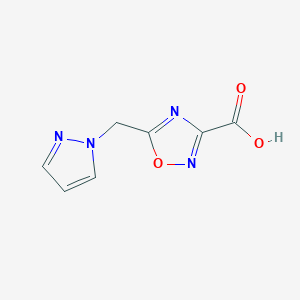
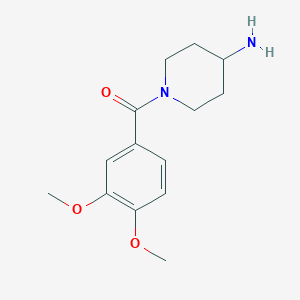
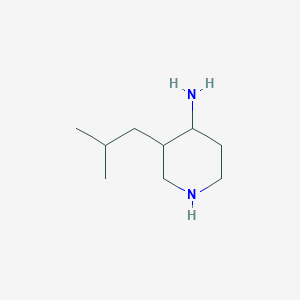
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
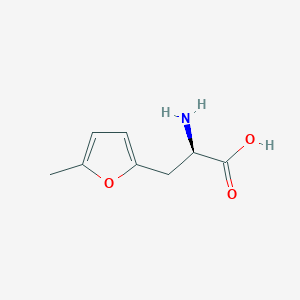
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
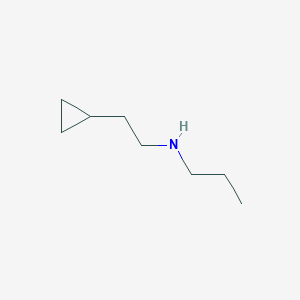
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)

![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
